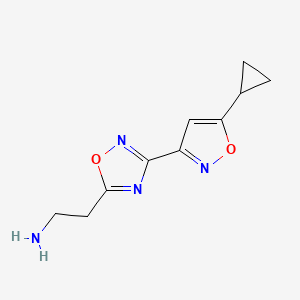
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Overview
Description
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a novel structure within the realm of medicinal chemistry, particularly known for its potential biological activities. This article examines the biological activity of this compound through a review of existing literature, including case studies and research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₁N₃O₂
- Molecular Weight: 181.21 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its interaction with cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the inflammatory process and are significant targets for anti-inflammatory drugs.
Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs (non-steroidal anti-inflammatory drugs) .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits COX-2 activity in human cell lines. The inhibition is dose-dependent, with significant reductions in prostaglandin E2 (PGE2) levels observed at concentrations ranging from 10 to 100 µM. This reduction correlates with decreased inflammatory responses in cell cultures .
In Vivo Studies
Animal models have further validated the anti-inflammatory potential of this compound. In a study involving rats with induced arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain behavior compared to control groups treated with placebo .
Case Studies
| Study | Objective | Results |
|---|---|---|
| Study 1 | Evaluate COX inhibition | Significant reduction in PGE2 levels; selective COX-2 inhibition observed. |
| Study 2 | Assess anti-inflammatory effects in arthritis model | Decreased joint swelling and pain; effective at doses of 10 mg/kg. |
| Study 3 | Toxicity assessment | No gastrointestinal toxicity noted after prolonged administration. |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy and safety profile of this compound. Variations in substituents on the oxadiazole and isoxazole rings have been shown to influence potency against COX enzymes.
Key Findings:
- Cyclopropyl Substitution: Enhances selectivity for COX-2.
- Oxadiazole Modifications: Altering nitrogen positions can improve binding affinity.
- Amino Group Positioning: Critical for maintaining biological activity.
Properties
IUPAC Name |
2-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-4-3-9-12-10(14-16-9)7-5-8(15-13-7)6-1-2-6/h5-6H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCGYIOSKXXTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















